Kinase Selectivity: Moderate RSK2 Inhibition Contrasts with Low CHK1/2 Activity
In head-to-head biochemical assays against a small panel of human kinases, N-(2-chlorophenyl)benzamide exhibits a distinct selectivity profile. While it shows negligible inhibition of the checkpoint kinases CHK1 and CHK2 (IC₅₀ > 100,000 nM and 81,000 nM, respectively), it demonstrates a 26- to 32-fold greater potency for the ribosomal protein S6 kinase alpha-3 (RSK2) with an IC₅₀ of 3,130 nM [1]. This contrasts with the broader activity often seen in other benzamide derivatives.
| Evidence Dimension | Kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | RSK2: 3,130 nM; CHK1: >100,000 nM; CHK2: 81,000 nM |
| Comparator Or Baseline | CHK1 (>100,000 nM) and CHK2 (81,000 nM) in the same assay panel |
| Quantified Difference | 26-fold (CHK2 vs RSK2) to >32-fold (CHK1 vs RSK2) lower IC₅₀ for RSK2 |
| Conditions | Inhibition of substrate phosphorylation using fluorescent peptide substrate by microplate reader assay |
Why This Matters
This differential kinase profile defines a unique selectivity fingerprint, allowing researchers to use the compound as a selective RSK2 tool over CHK1/2 in certain contexts, avoiding the confounding polypharmacology of less selective benzamides.
- [1] BindingDB. (n.d.). BDBM50355561: N-(2-chlorophenyl)benzamide. BindingDB Database. View Source
